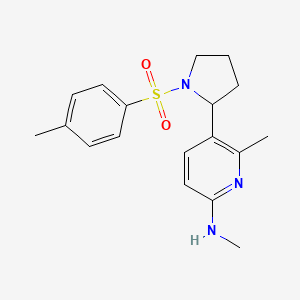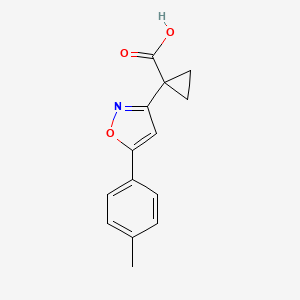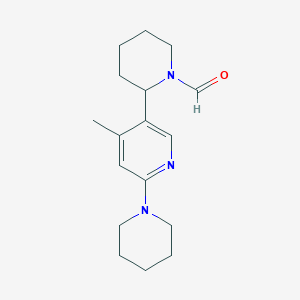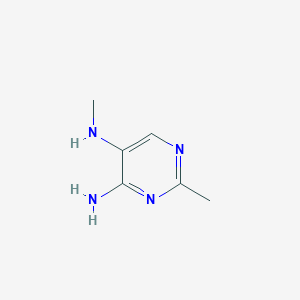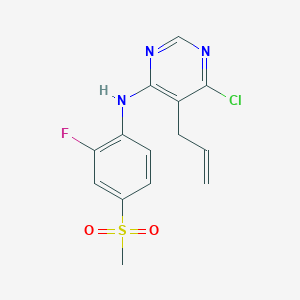![molecular formula C9H7ClN2OS B11817545 6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)
6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chloro substituent at the 6th position and a cyclopropyl group at the 7th position further enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a formylating agent to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Chloro Group: The chloro substituent is introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using cyclopropyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Ammonia (NH3), thiols, dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thio-substituted derivatives
Applications De Recherche Scientifique
6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
LP-922056: A related compound with a similar thieno[3,2-d]pyrimidine core but different substituents.
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Another heterocyclic compound with a pyrimidine core, used in various research applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, known for its biological activity.
Uniqueness
6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and cyclopropyl group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H7ClN2OS |
|---|---|
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
6-chloro-7-cyclopropyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-8-5(4-1-2-4)6-7(14-8)9(13)12-3-11-6/h3-4H,1-2H2,(H,11,12,13) |
Clé InChI |
FJZRPVSJICRYRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(SC3=C2N=CNC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



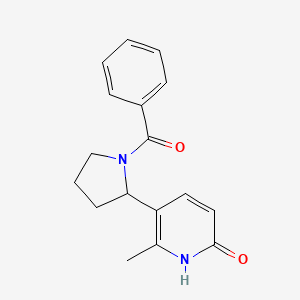
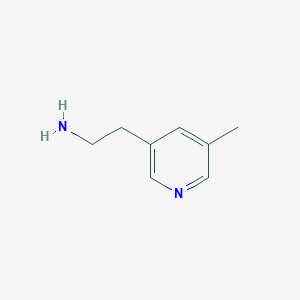
![(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B11817474.png)
